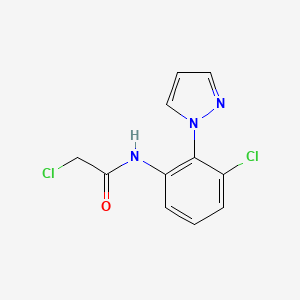
2-(3,4-Difluorophenyl)sulfanyl-3-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Difluorophenyl)sulfanyl-3-hydroxypropanoic acid, also known as DFPHP, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. DFPHP is a derivative of the amino acid cysteine and has been found to exhibit various biochemical and physiological effects. In
作用機序
The mechanism of action of 2-(3,4-Difluorophenyl)sulfanyl-3-hydroxypropanoic acid is not fully understood, but studies have suggested that it acts by scavenging free radicals and reducing oxidative stress. 2-(3,4-Difluorophenyl)sulfanyl-3-hydroxypropanoic acid has also been found to inhibit the activity of certain enzymes involved in inflammation and cell proliferation.
Biochemical and physiological effects:
2-(3,4-Difluorophenyl)sulfanyl-3-hydroxypropanoic acid has been found to exhibit various biochemical and physiological effects. Studies have shown that 2-(3,4-Difluorophenyl)sulfanyl-3-hydroxypropanoic acid has antioxidant and anti-inflammatory properties, which could make it useful in the treatment of various diseases. 2-(3,4-Difluorophenyl)sulfanyl-3-hydroxypropanoic acid has also been found to have antibacterial and antifungal properties, which could make it useful in the development of new antibiotics. Additionally, 2-(3,4-Difluorophenyl)sulfanyl-3-hydroxypropanoic acid has been found to have a protective effect on liver and kidney function.
実験室実験の利点と制限
One advantage of using 2-(3,4-Difluorophenyl)sulfanyl-3-hydroxypropanoic acid in lab experiments is its high purity and stability. 2-(3,4-Difluorophenyl)sulfanyl-3-hydroxypropanoic acid has also been found to be relatively non-toxic, making it safe for use in cell culture and animal studies. However, one limitation of using 2-(3,4-Difluorophenyl)sulfanyl-3-hydroxypropanoic acid is its relatively high cost compared to other compounds with similar properties.
将来の方向性
There are several future directions for research on 2-(3,4-Difluorophenyl)sulfanyl-3-hydroxypropanoic acid. One potential direction is the development of 2-(3,4-Difluorophenyl)sulfanyl-3-hydroxypropanoic acid-based therapeutics for the treatment of various diseases. Another potential direction is the exploration of 2-(3,4-Difluorophenyl)sulfanyl-3-hydroxypropanoic acid's antibacterial and antifungal properties for the development of new antibiotics. Additionally, further research is needed to fully understand the mechanism of action of 2-(3,4-Difluorophenyl)sulfanyl-3-hydroxypropanoic acid and its potential applications in various fields of research.
合成法
2-(3,4-Difluorophenyl)sulfanyl-3-hydroxypropanoic acid can be synthesized through a multistep process starting with the reaction of 3,4-difluorobenzene with thiolactic acid to form 3,4-difluorophenylthioacetic acid. This intermediate compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently treated with cysteine in the presence of a base to yield 2-(3,4-Difluorophenyl)sulfanyl-3-hydroxypropanoic acid. The synthesis of 2-(3,4-Difluorophenyl)sulfanyl-3-hydroxypropanoic acid has been optimized to yield high purity and high yields of the compound.
科学的研究の応用
2-(3,4-Difluorophenyl)sulfanyl-3-hydroxypropanoic acid has been found to exhibit various biochemical and physiological effects, making it a promising compound for scientific research. One of the most notable applications of 2-(3,4-Difluorophenyl)sulfanyl-3-hydroxypropanoic acid is its potential as a therapeutic agent for the treatment of various diseases. Studies have shown that 2-(3,4-Difluorophenyl)sulfanyl-3-hydroxypropanoic acid has antioxidant and anti-inflammatory properties, which could make it useful in the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and cancer. 2-(3,4-Difluorophenyl)sulfanyl-3-hydroxypropanoic acid has also been found to have antibacterial and antifungal properties, which could make it useful in the development of new antibiotics.
特性
IUPAC Name |
2-(3,4-difluorophenyl)sulfanyl-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3S/c10-6-2-1-5(3-7(6)11)15-8(4-12)9(13)14/h1-3,8,12H,4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKLFBONSURMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC(CO)C(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorophenyl)sulfanyl-3-hydroxypropanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3,4-dichlorophenyl)methyl]-1-methylpyrazol-3-amine](/img/structure/B7575063.png)
![N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]aniline](/img/structure/B7575071.png)
![N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline](/img/structure/B7575080.png)

![2-[[2-[1-(4-Bromophenyl)ethylamino]-2-oxoethyl]-propan-2-ylamino]acetic acid](/img/structure/B7575097.png)
![1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine](/img/structure/B7575114.png)
![N-methyl-4-(methylamino)-N-[2-(methylamino)-2-oxoethyl]butanamide](/img/structure/B7575122.png)
![3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid](/img/structure/B7575130.png)

![2-chloro-N-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7575144.png)
![N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]aniline](/img/structure/B7575151.png)
![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid](/img/structure/B7575159.png)
![2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]-N-methylacetamide](/img/structure/B7575167.png)